molecular formula C19H22N2O B5574338 (2E)-N-[4-(diethylamino)phenyl]-3-phenyl-2-propenamide

(2E)-N-[4-(diethylamino)phenyl]-3-phenyl-2-propenamide

Cat. No.: B5574338
M. Wt: 294.4 g/mol
InChI Key: QDCWBZUTYUSAGH-XNTDXEJSSA-N
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Description

(2E)-N-[4-(diethylamino)phenyl]-3-phenyl-2-propenamide is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a conjugated system with a diethylamino group attached to a phenyl ring, which is further connected to a propenamide moiety. The presence of these functional groups contributes to its distinctive chemical behavior and potential utility in research and industry.

Scientific Research Applications

(2E)-N-[4-(diethylamino)phenyl]-3-phenyl-2-propenamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its chromophoric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(diethylamino)phenyl]-3-phenyl-2-propenamide typically involves the condensation of 4-(diethylamino)benzaldehyde with phenylacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired propenamide compound. Common reagents used in this synthesis include sodium hydroxide, ethanol, and a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(diethylamino)phenyl]-3-phenyl-2-propenamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(diethylamino)phenyl]-3-phenyl-2-propenamide involves its interaction with specific molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. The conjugated system allows for electron delocalization, which can affect the compound’s reactivity and stability. These properties contribute to its potential biological activities, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[4-(dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one
  • 4-{(1E)-1-[(2E)-{[4-(dimethylamino)phenyl]methylidene}hydrazono]ethyl}benzene-1,3-diol

Uniqueness

(2E)-N-[4-(diethylamino)phenyl]-3-phenyl-2-propenamide is unique due to the presence of the diethylamino group, which imparts distinct electronic and steric properties compared to similar compounds with dimethylamino groups. This difference can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

(E)-N-[4-(diethylamino)phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-3-21(4-2)18-13-11-17(12-14-18)20-19(22)15-10-16-8-6-5-7-9-16/h5-15H,3-4H2,1-2H3,(H,20,22)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCWBZUTYUSAGH-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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